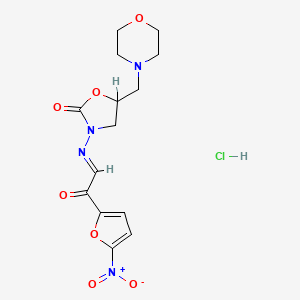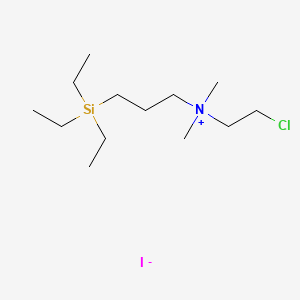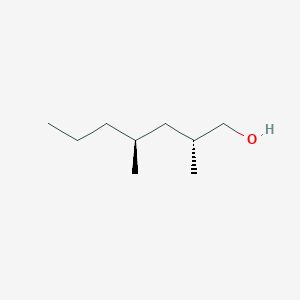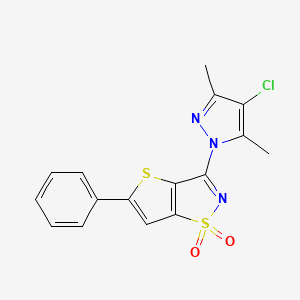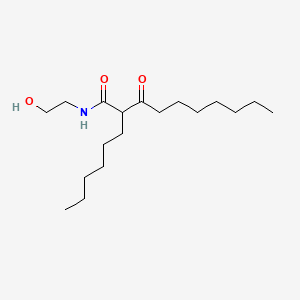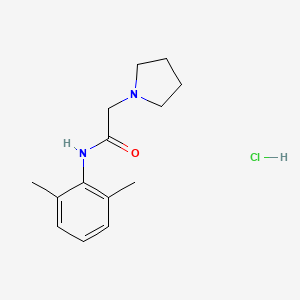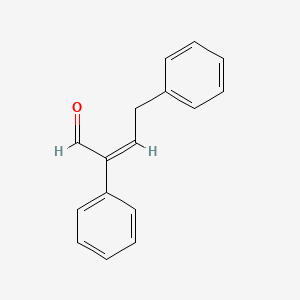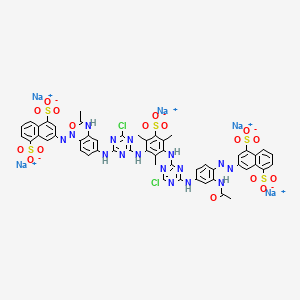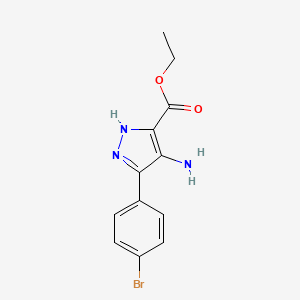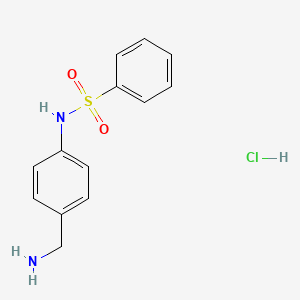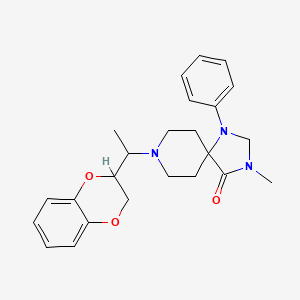
8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a complex organic compound with the molecular formula C24-H29-N3-O3 and a molecular weight of 407.56 . This compound belongs to the class of spiro compounds, which are characterized by a unique spiro linkage between two cyclic structures. The presence of a triazaspirodecane core, along with various functional groups, makes this compound of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors to form the triazaspirodecane core.
Introduction of Functional Groups: Functional groups such as the benzo-1,4-dioxanyl and phenyl groups are introduced through various substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under specific reaction conditions, such as controlled temperature and pH.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
8-(1-(2-Benzo-1,4-dioxanyl)ethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can be compared with other similar compounds, such as:
Spiro Compounds: Other spiro compounds with different core structures and functional groups.
Triazaspirodecane Derivatives: Compounds with similar triazaspirodecane cores but different substituents.
Benzo-1,4-dioxanyl Derivatives: Compounds with the benzo-1,4-dioxanyl group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102395-44-8 |
|---|---|
Fórmula molecular |
C24H29N3O3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
8-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-18(22-16-29-20-10-6-7-11-21(20)30-22)26-14-12-24(13-15-26)23(28)25(2)17-27(24)19-8-4-3-5-9-19/h3-11,18,22H,12-17H2,1-2H3 |
Clave InChI |
XGQRKJZYLZTXPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC2=CC=CC=C2O1)N3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


